1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its broad spectrum of biological activities. Indole derivatives are widely studied due to their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable adme properties .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, some indole derivatives have been found to inhibit the effect of integrase, with IC50 values in the micromolar range .
Biochemical Analysis
Biochemical Properties
They have been used as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, etc .
Cellular Effects
Indole derivatives have been reported to have a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Temporal Effects in Laboratory Settings
Indole derivatives have been synthesized and studied for their various biological activities .
Dosage Effects in Animal Models
Indole derivatives have been studied for their various biological activities .
Metabolic Pathways
Indole is a product of the degradation of tryptophan in higher plants .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives have been found to bind with high affinity to multiple receptors .
Preparation Methods
The synthesis of 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromide, and isopropyl bromide.
Alkylation: The indole nucleus is first alkylated with ethyl bromide under basic conditions to introduce the ethyl group at the nitrogen atom.
Isopropylation: The resulting compound is then subjected to isopropylation using isopropyl bromide to introduce the isopropyl group at the 6-position of the indole ring.
Carboxylation: Finally, the compound undergoes carboxylation at the 2-position to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-6-isopropyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-isopropyl-1H-indole-2-carboxylic acid: Similar structure but with the isopropyl group at the 5-position.
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-ethyl-6-propan-2-ylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJZUAMMZQCZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.